6-Amino-1,3-dioxepan-5-ol is a cyclic compound characterized by its unique dioxepane structure, which includes a five-membered ring containing two oxygen atoms and an amino group. Its molecular formula is , and it has a molar mass of approximately 161.2 g/mol. This compound is known for its potential applications in medicinal chemistry and as a synthetic intermediate in organic synthesis. The structural configuration features two methyl groups at the 2-position, contributing to its stability and reactivity profile .
These reactions highlight the compound's versatility in synthetic organic chemistry.
The biological activity of 6-Amino-1,3-dioxepan-5-ol has been explored in various studies, indicating potential pharmacological properties. It may exhibit:
Further investigation into its biological properties is warranted to fully elucidate its mechanisms of action and therapeutic potential.
Several methods have been developed for synthesizing 6-Amino-1,3-dioxepan-5-ol:
6-Amino-1,3-dioxepan-5-ol has several applications across different fields:
Interaction studies involving 6-Amino-1,3-dioxepan-5-ol focus on its reactivity with biological macromolecules:
These studies are crucial for understanding how this compound can be utilized therapeutically and its potential side effects.
Several compounds share structural similarities with 6-Amino-1,3-dioxepan-5-ol. Here are some notable examples:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| 2-Amino-1,3-dioxane | C_4H_9NO_2 | Lacks methyl substitution; simpler structure |
| 2-Hydroxyethylamine | C_2H_7NO | Contains an ethyl group; different functional groups |
| Dihydroxyacetone | C_3H_6O_3 | Known for cosmetic applications; simpler carbon skeleton |
The unique combination of a dioxepane ring and amino functionality distinguishes 6-Amino-1,3-dioxepan-5-ol from other similar compounds. Its specific stereochemistry (5R,6S) also contributes to its distinct biological activity and reactivity profile. This compound's potential applications in drug development and organic synthesis make it a valuable subject for continued research in medicinal chemistry and related fields .
The molecule consists of a 1,3-dioxepane ring—a seven-membered cyclic ether containing two oxygen atoms at positions 1 and 3. At position 5, a hydroxyl group (-OH) is attached, while position 6 hosts a primary amine (-NH$$_2$$). This arrangement creates a chiral center at carbon 5, resulting in two enantiomers: (5R,6S) and (5S,6R).
| Property | Value |
|---|---|
| Molecular Formula | $$ \text{C}5\text{H}{11}\text{NO}_3 $$ |
| Molar Mass | 133.15 g/mol |
| IUPAC Name | 6-amino-1,3-dioxepan-5-ol |
| SMILES | C1C(C(COCO1)O)N |
| InChI Key | AGNSCOWWQUDEGE-UHFFFAOYSA-N |